molecular formula C13H11ClN2O4S B2594256 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid CAS No. 1356550-61-2

2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid

Cat. No.: B2594256
CAS No.: 1356550-61-2
M. Wt: 326.75
InChI Key: SFUYBMJGWVASBP-UHFFFAOYSA-N
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Description

2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is an organic compound that features a sulfonamide group attached to a chloropyridine ring and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid typically involves the following steps:

    Chlorination: The starting material, pyridine, is chlorinated to introduce a chlorine atom at the 6-position.

    Sulfonamidation: The chlorinated pyridine undergoes sulfonamidation to form 6-chloropyridine-3-sulfonamide.

    Coupling Reaction: The sulfonamide derivative is then coupled with 5-methylbenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloropyridine and methylbenzoic acid moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid: Similar structure but with an additional chlorine atom.

    6-Chloropyridine-3-sulfonamide: Lacks the methylbenzoic acid moiety.

    5-Methylbenzoic acid: Lacks the sulfonamide and chloropyridine groups.

Uniqueness

2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)sulfonylamino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-8-2-4-11(10(6-8)13(17)18)16-21(19,20)9-3-5-12(14)15-7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUYBMJGWVASBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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